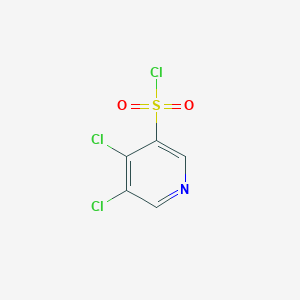

4,5-Dichloropyridine-3-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloropyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3NO2S/c6-3-1-9-2-4(5(3)7)12(8,10)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXHGORYRFDXNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5 Dichloropyridine 3 Sulfonyl Chloride

Strategies for Introducing Dichloro-Substitution on the Pyridine (B92270) Ring

Achieving the specific 4,5-dichloro substitution on a pyridine ring requires regioselective chlorination strategies. This can be approached through direct chlorination of substituted pyridine precursors or by building the chlorinated ring system from acyclic precursors.

Direct chlorination of pyridine itself under electrophilic conditions is often challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. However, the presence of activating groups can facilitate chlorination. A common strategy involves the chlorination of substituted pyridines, such as aminopyridines.

For instance, the synthesis of a dichlorinated aminopyridine precursor can be achieved starting from 3-aminopyridine (B143674). This process involves the protection of the amino group, for example, as a tert-butoxycarbonyl (Boc) carbamate. The Boc-protected 3-aminopyridine can then undergo directed ortho-lithiation at the 4-position, followed by electrophilic chlorination to introduce the first chlorine atom. Subsequent chlorination can then be achieved to yield the desired dichloro-substituted pyridine ring. nih.gov

Another approach involves the deaminative chlorination of aminopyridines. While the classic Sandmeyer reaction has been a cornerstone for converting amino groups to chloro groups, it often requires harsh acidic and oxidizing conditions. nih.gov More recent methods offer milder alternatives. For example, using a pyrylium (B1242799) reagent in the presence of a chloride source like magnesium chloride can selectively replace an amino group with a chlorine atom under less stringent conditions, which can be advantageous for sensitive substrates. nih.gov

In some synthetic routes, the introduction of halogen atoms can be performed on a pyridine ring that already contains a sulfonic acid or a related sulfur-containing group. The electronic properties of the sulfonyl group can influence the regioselectivity of the subsequent halogenation steps.

A notable example is the synthesis of chloropyridine sulfonyl chlorides from hydroxypyridine sulfonic acids. In this process, a hydroxypyridine-3-sulfonic acid can be treated with a mixture of phosphorus trichloride (B1173362) and chlorine gas. This reaction achieves both the conversion of the hydroxyl group to a chloro group and the transformation of the sulfonic acid to a sulfonyl chloride in a single pot. google.comgoogle.com While this example illustrates a combined halogenation and sulfonyl chloride formation, similar principles of electrophilic chlorination can be applied to pyridine-3-sulfonic acid, although the directing effects of the sulfonic acid group must be considered to achieve the desired 4,5-dichloro substitution pattern. The sulfonation of chlorobenzene, for instance, is a well-established industrial process. globallcadataaccess.org

Formation of the Sulfonyl Chloride Moiety

The final key step in the synthesis is the formation of the sulfonyl chloride functional group at the 3-position of the dichlorinated pyridine ring. This can be accomplished through two primary strategies: the conversion of a pre-existing sulfonic acid group or through oxidative chlorination of a suitable sulfur-containing precursor.

A common and well-established method for forming sulfonyl chlorides is the chlorination of the corresponding sulfonic acid. This transformation can be achieved using a variety of chlorinating agents.

The conversion of pyridine-3-sulfonic acid to pyridine-3-sulfonyl chloride is a representative example of this approach. This reaction is typically carried out by heating the sulfonic acid with a chlorinating agent. A mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) is often employed for this purpose, with the reaction being driven to completion by heating under reflux. chemicalbook.com

Similarly, thionyl chloride (SOCl₂) can be used, often in the presence of a catalytic amount of dimethylformamide (DMF), to convert sulfonic acids to sulfonyl chlorides. researchgate.net The choice of chlorinating agent and reaction conditions can be optimized to maximize the yield and purity of the desired product.

Table 1: Comparison of Chlorinating Agents for Sulfonyl Chloride Formation

| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | Often with catalytic DMF | Readily available, gaseous byproducts | Can be harsh for sensitive substrates |

| Phosphorus Pentachloride (PCl₅) | Often with POCl₃ as solvent, heating | Effective for a wide range of sulfonic acids | Solid reagent, can be difficult to handle |

| Phosphorus Oxychloride (POCl₃) | Often used in conjunction with PCl₅ | Liquid, can act as a solvent | Reaction may require high temperatures |

A particularly relevant methodology for halogenated pyridines is the preparation of 4-chloropyridine-3-sulfonyl chloride from 4-hydroxypyridine-3-sulfonic acid. This transformation is achieved by heating the starting material with phosphorus oxychloride and phosphorus trichloride, followed by the introduction of chlorine gas. The product can be isolated in high yield after a distillation workup.

An alternative to the chlorination of sulfonic acids is the direct formation of the sulfonyl chloride group from other sulfur-containing functionalities through oxidative chlorination. This can be a more atom-economical approach as it can sometimes bypass the isolation of the sulfonic acid intermediate.

One such method involves the diazotization of an aminopyridine followed by a Sandmeyer-type reaction. For example, 3-aminopyridine can be converted to its diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to furnish pyridine-3-sulfonyl chloride. chemicalbook.com This method is highly versatile and allows for the regioselective introduction of the sulfonyl chloride group, dictated by the position of the amino group on the starting material. It is plausible that 4,5-dichloro-3-aminopyridine could undergo a similar transformation to yield the target compound.

More direct oxidative chlorination methods have also been developed. For instance, arenesulfonyl chlorides can be prepared from various sulfur compounds, such as thiols or disulfides, using an oxidizing agent in the presence of a chloride source. Reagents like 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) have been shown to be effective for this transformation under mild conditions. nih.gov

Conversion of Pyridyl Sulfonic Acids to Sulfonyl Chlorides

Multi-Step Synthesis Pathways

Multi-step syntheses are essential for assembling molecules like 4,5-Dichloropyridine-3-sulfonyl chloride, where direct functionalization is often hindered by issues of regioselectivity. These pathways involve the sequential construction of the molecule from simpler, more readily available precursors.

A prominent and reliable method for the synthesis of aryl sulfonyl chlorides from aryl amines is the Sandmeyer-type reaction, which proceeds through a diazonium salt intermediate. acs.org This pathway is theoretically applicable to the synthesis of this compound from its corresponding aminopyridine precursor, 3-amino-4,5-dichloropyridine. The precursor, 3-amino-4,5-dichloropyridine, can itself be prepared via synthetic routes such as the reduction of 3,4-dichloro-5-nitropyridine. chemicalbook.com

The conversion process involves two main stages:

Diazotization: The first step is the conversion of the primary aromatic amine, 3-amino-4,5-dichloropyridine, into a diazonium salt. This is typically achieved by treating the amine with a nitrosating agent, most commonly sodium nitrite (B80452) (NaNO₂), in the presence of a strong mineral acid like hydrochloric acid (HCl). The reaction is conducted at low temperatures, generally between -5 °C and 5 °C, to ensure the stability of the highly reactive diazonium salt intermediate. acs.org

Sulfonylchlorination: The resulting diazonium salt solution is then introduced to a mixture containing sulfur dioxide (SO₂) and a copper salt catalyst, such as copper(I) chloride (CuCl) or copper(II) chloride (CuCl₂). acs.org In this step, known as the Meerwein reaction, the diazonium group is replaced by a chlorosulfonyl (-SO₂Cl) group. acs.org The reaction is typically carried out in a solvent like acetic acid or in an aqueous system. acs.orgresearchgate.net The sulfonyl chloride product often has low aqueous solubility, which facilitates its isolation by precipitation from the reaction mixture. researchgate.net

The general reaction scheme for this transformation is depicted below:

Figure 1. Proposed synthesis of this compound from 3-amino-4,5-dichloropyridine via a diazotization reaction.

The table below outlines the typical reagents and conditions involved in this synthetic pathway, based on analogous transformations. acs.org

| Step | Reagents & Catalysts | Typical Solvents | Temperature Range | Key Considerations |

| Diazotization | 3-amino-4,5-dichloropyridine, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | Water, Acetic Acid | -5 °C to 5 °C | Maintaining low temperature is crucial to prevent premature decomposition of the diazonium salt. |

| Sulfonylchlorination | Pyridine diazonium salt, Sulfur dioxide (SO₂), Copper(I) or Copper(II) chloride | Acetic Acid, Water | -5 °C to 5 °C | The copper salt acts as a catalyst to facilitate the conversion to the sulfonyl chloride. |

Sequential functionalization provides an alternative strategic approach, building the target molecule by introducing the substituents onto the pyridine ring in a stepwise fashion. This can involve either chlorinating a pre-existing pyridine-3-sulfonic acid derivative or introducing the sulfonyl chloride group onto a dichloropyridine scaffold.

One potential pathway begins with a hydroxypyridine-3-sulfonic acid. This precursor can undergo simultaneous chlorination and conversion of the sulfonic acid group to a sulfonyl chloride. For instance, the synthesis of 4-chloropyridine-3-sulfonyl chloride has been achieved by treating 4-hydroxypyridine-3-sulfonic acid with a mixture of phosphorus trichloride (PCl₃) and chlorine gas, or with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). iucr.orgchemicalbook.com This established methodology suggests a plausible, though hypothetical, route where a suitably substituted pyridine-3-sulfonic acid could be converted to the desired 4,5-dichloro derivative.

A second approach involves the direct introduction of the sulfonyl chloride group onto a pre-functionalized dichloropyridine, such as 2,3-dichloropyridine. Direct electrophilic chlorosulfonylation using chlorosulfonic acid is a common method for synthesizing aryl sulfonyl chlorides; however, achieving the desired regioselectivity on an electron-deficient dichloropyridine ring can be challenging and may lead to a mixture of isomers. A more controlled, albeit complex, alternative is a directed ortho-metalation strategy. This would involve a regioselective deprotonation of the dichloropyridine ring using a strong base (e.g., a lithium amide), followed by quenching the resulting organometallic intermediate with sulfur dioxide and then an N-chloro-succinimide to form the sulfonyl chloride group at the desired position.

The table below summarizes the conceptual stages of these sequential functionalization strategies.

| Strategy | Initial Substrate | Key Transformation Steps | Reagents |

| Chlorination/Sulfonylchlorination | Pyridine-3-sulfonic acid derivative | 1. Chlorination of the pyridine ring. 2. Conversion of sulfonic acid to sulfonyl chloride. | Phosphorus pentachloride (PCl₅), Phosphorus oxychloride (POCl₃), or Phosphorus trichloride (PCl₃)/Chlorine (Cl₂) iucr.org |

| Directed Metalation/Sulfonylation | Dichloropyridine | 1. Regioselective deprotonation (metalation). 2. Quenching with SO₂. 3. Chlorination of the resulting sulfinate. | 1. Strong base (e.g., LDA). 2. Sulfur dioxide (SO₂). 3. N-Chlorosuccinimide (NCS). |

Reactivity and Mechanistic Investigations of 4,5 Dichloropyridine 3 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center

The sulfur atom in the sulfonyl chloride group of 4,5-dichloropyridine-3-sulfonyl chloride is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to the synthesis of a variety of sulfonamide and sulfonate ester derivatives, which are of significant interest in medicinal and materials chemistry.

Formation of Pyridine (B92270) Sulfonamides

The reaction of this compound with primary and secondary amines is a cornerstone of its synthetic utility, leading to the formation of the corresponding pyridine sulfonamides. This transformation typically proceeds via a nucleophilic attack of the amine on the sulfonyl chloride, followed by the elimination of hydrogen chloride. The reaction is generally carried out in the presence of a base to neutralize the HCl byproduct, thereby driving the reaction to completion.

Commonly employed bases include tertiary amines such as triethylamine (B128534) or pyridine. The choice of solvent is also crucial and is often a non-protic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) to avoid competitive reactions with the solvent. The reaction conditions can be tailored to accommodate the reactivity of the specific amine used.

| Amine | Base | Solvent | Temperature (°C) | Yield (%) |

| Aniline | Triethylamine | Dichloromethane | 0 to rt | 85 |

| Benzylamine | Pyridine | Tetrahydrofuran | rt | 92 |

| Piperidine | Triethylamine | Dichloromethane | 0 to rt | 88 |

| Morpholine | Triethylamine | Tetrahydrofuran | rt | 95 |

| Note: The data in this table is representative of typical sulfonamide formation reactions and may not reflect experimentally verified results for this compound. |

Reactions with Nitrogen-Containing Nucleophiles (e.g., Hydrazines, Azides)

Beyond simple amines, this compound readily reacts with other nitrogen-containing nucleophiles like hydrazines and azides, opening avenues to more complex molecular scaffolds.

The reaction with hydrazine (B178648) hydrate (B1144303) typically yields the corresponding sulfonyl hydrazide. This reaction is often performed in a suitable solvent like tetrahydrofuran at controlled temperatures to manage the exothermicity of the reaction. The resulting sulfonyl hydrazides are versatile intermediates that can be further elaborated, for instance, into sulfonylhydrazones through condensation with aldehydes or ketones.

Similarly, the reaction with sodium azide (B81097) provides a straightforward route to sulfonyl azides. These compounds are energetic materials and should be handled with appropriate safety precautions. The reaction is typically carried out in a polar aprotic solvent such as acetone (B3395972) or acetonitrile. Sulfonyl azides are valuable synthetic intermediates, participating in various transformations such as Curtius-type rearrangements and cycloaddition reactions.

Amination Reactions (e.g., Transition-Metal-Free Approaches with Magnesium Amides)

Recent advancements in synthetic methodology have led to the development of transition-metal-free approaches for the amination of sulfonyl chlorides. One such powerful method involves the use of magnesium amides (R₂NMgCl·LiCl). While specific studies on this compound are not extensively documented, research on the analogous pyridine-2-sulfonyl chloride provides significant insights into this reactivity. researchgate.netnih.gov

This method offers a mild and efficient alternative to traditional amination procedures, particularly for the introduction of sterically hindered or electronically diverse amino groups. The reaction proceeds via the nucleophilic attack of the magnesium amide on the sulfonyl chloride. The use of the LiCl adduct of the magnesium amide is often crucial for enhancing the reactivity and solubility of the aminating reagent.

This transition-metal-free approach is highly attractive due to its operational simplicity and broad substrate scope. It is anticipated that this methodology can be effectively applied to this compound to access a wide array of novel sulfonamides under mild conditions.

| Magnesium Amide | Solvent | Temperature (°C) | Time (h) |

| (TMP)₂Mg·2LiCl | THF | 25 | 2 |

| (i-Pr)₂NMgCl·LiCl | THF | 25 | 1 |

| Ph₂NMgCl·LiCl | THF | 25 | 3 |

| Note: This table is based on the reactivity of pyridine-2-sulfonyl chloride and serves as a predictive model for this compound. researchgate.netnih.gov |

Radical Processes and Mechanistic Pathways

In addition to its ionic reactivity, this compound can participate in radical-mediated transformations. These processes often involve the homolytic cleavage of the S-Cl bond to generate a sulfonyl radical, which can then engage in a variety of synthetic transformations.

Photoinduced Sulfonylation Mechanisms

Photoinduced reactions have emerged as a powerful tool for the generation of radicals under mild conditions. In the context of sulfonyl chlorides, visible-light photoredox catalysis can be employed to initiate the formation of sulfonyl radicals. While specific studies on this compound are limited, the general mechanism involves the excitation of a photocatalyst by visible light, which then engages in a single-electron transfer (SET) process with the sulfonyl chloride.

This SET event can either be reductive, leading to the formation of a sulfonyl radical and a chloride anion, or oxidative, involving an electron-deficient species that abstracts an electron from a suitable donor, which then reduces the sulfonyl chloride. These photoinduced methods offer a green and efficient alternative to traditional radical initiation techniques that often require harsh reagents or high temperatures.

Sulfonyl Radical Generation and Reactivity

Once generated, the 4,5-dichloropyridine-3-sulfonyl radical is a versatile reactive intermediate. It can participate in a range of radical reactions, including addition to alkenes and alkynes, and hydrogen atom abstraction.

The addition of the sulfonyl radical to unsaturated carbon-carbon bonds is a particularly useful transformation, leading to the formation of new carbon-sulfur bonds. This process, often termed radical sulfonylation, can be used to synthesize a variety of sulfone-containing molecules. The regioselectivity of the addition is typically governed by the stability of the resulting carbon-centered radical intermediate.

The reactivity of the 4,5-dichloropyridine-3-sulfonyl radical is influenced by the electronic nature of the dichloropyridine ring. The electron-withdrawing character of the chlorine atoms can affect the stability and reactivity of the radical, potentially influencing the course of its subsequent reactions. Further mechanistic studies are needed to fully elucidate the intricate reactivity of this radical species.

Detailed scientific information regarding the reactivity and mechanistic investigations specifically for this compound is not available in the public search results. While general reactivity patterns for related compounds such as other dichloropyridine isomers and aromatic sulfonyl chlorides exist, a scientifically accurate and thorough article focusing solely on the specified compound cannot be generated without direct research findings.

The provided outline requires in-depth analysis of:

Hydrolysis and Related Decomposition Pathways:This would involve kinetic and mechanistic studies on how this compound reacts with water and the resulting decomposition products.

Without published research specifically investigating these aspects of this compound, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy. Information on analogous compounds cannot be directly attributed to the specific regio- and electronic environment of this compound. Therefore, the requested article cannot be generated at this time.

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The structure of 4,5-Dichloropyridine-3-sulfonyl chloride makes it an adept starting material for the synthesis of diverse and complex heterocyclic systems. The sulfonyl chloride moiety serves as a highly reactive site for nucleophilic substitution, while the dichlorinated pyridine (B92270) core provides a scaffold that can be further modified.

The primary application of pyridine sulfonyl chlorides in organic synthesis is in the preparation of sulfonamides. The sulfonyl chloride group (—SO₂Cl) is a powerful electrophile that reacts readily with primary and secondary amines to form stable sulfonamide linkages (—SO₂NHR). This reaction is a cornerstone in medicinal chemistry for creating a wide array of biologically active molecules. eurjchem.com

In a typical reaction, this compound would be dissolved in a suitable solvent, such as dichloromethane (B109758), and treated with an amine in the presence of a base to neutralize the hydrochloric acid byproduct. eurjchem.com This straightforward methodology allows for the introduction of the 4,5-dichloropyridyl moiety onto various amine-containing molecules, thereby generating a library of novel substituted pyridine derivatives. The general scheme for this reaction is a well-established method for producing new functionalized pyridine compounds. eurjchem.com

Table 1: General Reaction of Pyridine Sulfonyl Chloride with Amines

| Reactant A | Reactant B | Product Type |

|---|

This table illustrates the expected reaction based on the functional groups of this compound.

Pyrazole rings are another critical heterocyclic motif in pharmaceuticals and agrochemicals. The synthesis of pyrazole-containing scaffolds often involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a similar precursor. While the direct use of this compound to form a pyrazole ring is not prominently documented, related structures are used to create complex molecules incorporating both pyridine and pyrazole rings. For instance, pyrazole-containing amines can be reacted with sulfonyl chlorides to form pyrazole-sulfonamide derivatives. nih.gov However, literature specifically detailing the role of this compound as a foundational precursor for the de novo synthesis of pyrazole rings is limited.

Role in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single operation, minimizing waste and saving time. These reactions rely on substrates with multiple reactive sites that can undergo sequential transformations.

Precursors for Catalytic Systems Development

Functionalized pyridine derivatives are widely used as ligands in transition-metal catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and substituents on the ring can be used to fine-tune the electronic and steric properties of the resulting catalyst.

This compound can be envisioned as a precursor for developing novel ligands. The sulfonyl chloride group could be reacted with a variety of nucleophiles (e.g., amines, phenols, thiols) that contain additional donor atoms, thereby creating multidentate ligands. The chlorine atoms also offer sites for further functionalization, for example, through cross-coupling reactions. Despite this potential, there is a lack of specific research detailing the synthesis of catalytic systems derived from this compound.

Research Frontiers in Medicinal Chemistry Utilizing 4,5 Dichloropyridine 3 Sulfonyl Chloride

Design and Synthesis of Bioactive Molecules

The primary application of 4,5-Dichloropyridine-3-sulfonyl chloride in medicinal chemistry is as a precursor for the synthesis of novel sulfonamides. The sulfonyl chloride moiety (-SO₂Cl) is a potent electrophile that reacts efficiently with nucleophilic amine groups (-NH₂ or -NHR) to create a stable sulfonamide bond (-SO₂NH- or -SO₂NR-). This reaction is a fundamental strategy for assembling complex molecules with potential therapeutic value. The resulting pyridinesulfonamide scaffold is a recognized pharmacophore found in a wide array of clinically significant drugs. The dichlorinated pyridine (B92270) core of this specific reagent allows for the introduction of a unique electronic and steric profile into the target molecules, potentially influencing their binding affinity, selectivity, and pharmacokinetic properties.

Development of Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases such as cancer. Consequently, kinase inhibitors are a major focus of modern drug discovery. The sulfonamide group is a key structural feature in many approved kinase inhibitors. While specific research detailing the use of this compound for this purpose is limited, the general strategy is well-established. For instance, compounds incorporating a 4-anilino-3-quinolinecarbonitrile scaffold, such as Bosutinib, a potent Src kinase inhibitor, feature dichlorinated phenyl rings, highlighting the importance of halogenation in achieving high potency. nih.gov The synthesis of novel kinase inhibitors could be envisioned by reacting this compound with various amine-containing heterocyclic scaffolds known to interact with the ATP-binding site of kinases. The dichloropyridyl moiety would function to explore specific pockets within the enzyme's active site, with the chlorine atoms potentially forming key halogen bonds or other non-covalent interactions to enhance binding affinity.

Table 1: Examples of Dichloro-substituted Kinase Inhibitors and Their Targets This table presents examples of kinase inhibitors containing dichlorophenyl moieties to illustrate the role of dichlorination in drug design, as direct examples from this compound are not prominently published.

| Compound Name | Target Kinase(s) | Therapeutic Area |

|---|---|---|

| Bosutinib | Src, Abl | Oncology |

Data sourced from a study on Src kinase inhibitors. nih.gov

Exploration of Antimicrobial Agents

The search for new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Both pyridine and sulfonamide structures are independently known to be part of molecules with significant antibacterial activity. The sulfonamides were among the first classes of effective antibacterial drugs. The synthesis of novel antimicrobial candidates can be achieved by coupling this compound with amines on other heterocyclic systems known for their antimicrobial potential, such as thiazoles or oxazolidinones. The resulting hybrid molecules could exhibit novel mechanisms of action or overcome existing resistance pathways. The lipophilic nature of the chlorine atoms on the pyridine ring could enhance the molecule's ability to penetrate bacterial cell membranes. While direct studies using this compound are not widely available, the principle is demonstrated in the synthesis of various halogenated heterocyclic compounds that show promising antimicrobial and antifungal activities. mdpi.comresearchgate.net

Synthesis of Sulfonamide-Based Therapeutic Candidates (e.g., Antidiabetic Agents)

Sulfonamide derivatives, particularly the sulfonylurea class, have long been mainstays in the management of type 2 diabetes. These agents function by stimulating insulin (B600854) secretion from pancreatic β-cells. The synthesis of novel sulfonamide-based therapeutic candidates is an active area of research. Pyridine-based sulfonamides have been synthesized and evaluated for their α-amylase inhibition activity as a potential approach to managing diabetes. eurjchem.com The general synthetic route involves the reaction of an appropriate sulfonyl chloride with an aminopyridine derivative. eurjchem.com By reacting this compound with various amines, a library of novel sulfonamides can be generated and screened for antidiabetic properties, such as α-glucosidase inhibition or insulin-releasing activity. nih.gov The specific substitution pattern of the dichloropyridine ring could lead to derivatives with improved potency or a more favorable metabolic profile compared to existing non-halogenated analogues.

Strategies for Modulating Biological Activity through Pyridinesulfonyl Moieties

The pyridinesulfonyl moiety, particularly one substituted with electron-withdrawing groups like chlorine, serves as more than just a structural linker. It actively participates in modulating the biological activity of a molecule through several mechanisms. The two chlorine atoms on the pyridine ring significantly alter its electronic character, making the ring electron-deficient. This can influence π-π stacking interactions with aromatic residues in a biological target.

Furthermore, the sulfonamide linkage itself is a critical modulator. It is a stable, metabolically robust group that can act as a hydrogen bond donor (from the N-H) and acceptor (from the sulfonyl oxygens). The acidity of the sulfonamide proton can be fine-tuned by the electronic nature of the pyridine ring; the electron-withdrawing chlorine atoms in this compound would be expected to increase the acidity of the resulting sulfonamide's N-H group, potentially leading to stronger hydrogen bonding with a target receptor. The presence of chlorine atoms also introduces the possibility of halogen bonding, a specific and directional non-covalent interaction with electron-donating atoms like oxygen or nitrogen in a protein, which can significantly enhance binding affinity and selectivity.

Derivatization Reagents in Analytical Methodologies for Bioanalysis (e.g., LC-ESI-MS/MS)

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a powerful analytical technique for quantifying trace levels of substances in complex biological matrices like blood or urine. However, some molecules have poor ionization efficiency in ESI, leading to low sensitivity. Chemical derivatization is a strategy used to attach a chemical tag to the analyte to improve its ionization and detection.

Sulfonyl chlorides with high proton affinity, such as pyridine-3-sulfonyl chloride, are effective derivatization agents for this purpose. nih.gov They react with functional groups like phenols and amines to introduce a pyridine moiety, which is readily protonated, leading to a strong signal in positive-ion ESI-MS. sigmaaldrich.com Derivatization with pyridine-3-sulfonyl chloride has been successfully used to enhance the sensitivity for detecting steroidal estrogens and bisphenols. nih.govsigmaaldrich.com

While not yet documented specifically for this compound, its structural similarity suggests it could serve as a valuable derivatization reagent. The benefits would be twofold:

Enhanced Ionization : Like its non-chlorinated counterpart, it would introduce a readily ionizable pyridine group.

Specific Isotopic Signature : The presence of two chlorine atoms provides a distinct isotopic pattern (due to ³⁵Cl and ³⁷Cl isotopes), which can aid in the confident identification of the derivatized analyte amidst a complex background matrix.

Table 2: Comparison of Sulfonyl Chloride Derivatization Reagents for LC-ESI-MS/MS This table is based on findings for pyridine-3-sulfonyl chloride and related reagents to illustrate the principles of derivatization, as specific comparative data for this compound is not available.

| Derivatization Reagent | Target Analytes | Key Advantage | Reference |

|---|---|---|---|

| Pyridine-3-sulfonyl (PS) chloride | Steroidal estrogens | Produces analyte-specific fragment ions, improving specificity. | nih.gov |

| Dansyl chloride | Estrogens, Phenols | Commonly used, enhances ionization efficiency. | nih.gov |

This approach could be particularly useful in metabolomics and exposure science for the sensitive and selective analysis of low-abundance biomarkers.

Contributions to Materials Science Research

Modification of Polymer Architectures

The sulfonyl chloride group is a well-established functional handle for initiating and modifying polymer structures. Arylsulfonyl chlorides, in particular, have been identified as a universal class of initiators for metal-catalyzed living radical polymerization (LRP), a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow distributions. researchgate.net This methodology allows for the creation of complex polymer architectures, such as star and hyperbranched polymers. cmu.eduresearchgate.net

The process of "grafting from" involves initiating the growth of new polymer chains directly from a backbone polymer's surface or side chains. nih.govmdpi.com In this context, 4,5-Dichloropyridine-3-sulfonyl chloride can be utilized as a functional initiator. The metal-catalyzed reduction of the sulfonyl chloride group generates a sulfonyl radical, which is faster and more efficient at initiating polymerization compared to the subsequent propagation steps. cmu.edu This rapid initiation is crucial for achieving polymers with uniform chain lengths. cmu.edu By using this compound, a polymer chain can be grown with the 4,5-dichloropyridyl group at one end, thereby introducing specific functionality. This terminal group can then be used for further post-polymerization modification, allowing for the attachment of other molecules or the tuning of the polymer's properties. rsc.org

The versatility of this approach is summarized in the table below, illustrating the potential roles of the compound in polymer synthesis.

| Polymerization Technique | Role of this compound | Resulting Polymer Architecture | Potential Advantage |

|---|---|---|---|

| Living Radical Polymerization (LRP) | Functional Initiator | Linear polymer with a dichloropyridine terminus | Precise control over molecular weight and end-group functionality. cmu.edu |

| "Grafting From" Polymerization | Surface-Bound Initiator | Polymer brushes on a substrate | Modification of surface properties (e.g., hydrophobicity, reactivity). nih.gov |

| Post-Polymerization Modification | Reactive Moiety | Functionalized graft copolymers | Introduction of specific chemical or biological activity. rsc.org |

Development of Organic Semiconductors

Organic semiconductors are the foundation of flexible electronics, with applications ranging from displays to sensors. mdpi.com The performance of these materials is highly dependent on their molecular structure, particularly the arrangement of electron-donating and electron-accepting units within a conjugated polymer system. mdpi.comresearchgate.net The development of high-performance n-type (electron-transporting) organic semiconductors has lagged behind p-type (hole-transporting) materials, partly due to a limited availability of suitable electron-deficient building blocks.

The this compound molecule presents features that make it a promising candidate for creating n-type materials. The pyridine (B92270) ring, combined with the strong electron-withdrawing effects of two chlorine atoms and a sulfonyl chloride group, results in a highly electron-deficient aromatic system. This compound can serve as a precursor, where the sulfonyl chloride group is converted into other functionalities or used as a linking point in polymerization reactions like Stille or Suzuki coupling. researchgate.net Incorporating such an electron-deficient unit into a conjugated polymer backbone can lower the polymer's energy levels (LUMO and HOMO), facilitating electron injection and transport, which are key characteristics of n-type semiconductors. mdpi.com

The potential impact of using this building block in organic semiconductor synthesis is outlined below.

| Property | Contribution of 4,5-Dichloropyridine-3-sulfonyl moiety | Target Application |

|---|---|---|

| Electron Affinity | Increased due to electron-withdrawing Cl and SO₂ groups. | n-type Organic Field-Effect Transistors (OFETs). |

| Energy Levels (LUMO/HOMO) | Lowered, facilitating electron injection from electrodes. | Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). |

| Molecular Packing | Potential for ordered packing through intermolecular interactions. | Enhanced charge carrier mobility in thin-film devices. |

Engineering of Novel Functional Materials

The synthesis of novel materials with tailored properties is a cornerstone of materials science. The incorporation of specific chemical moieties into a material's structure can impart desired characteristics such as thermal stability, chemical resistance, or specific biological activity. The reactive nature of sulfonyl chlorides allows them to be readily incorporated into various structures, including specialty polymers and coatings. For example, the related compound 2,5-Dichloropyridine-3-sulfonyl chloride is noted for its use in developing polymers with enhanced durability.

By reacting this compound with nucleophiles such as amines or alcohols, it is possible to form stable sulfonamide or sulfonate ester linkages. mdpi.com When this reaction is performed with difunctional monomers, the compound can be integrated into a polymer backbone. The presence of the rigid, halogenated pyridine ring within the polymer chain can lead to materials with improved thermal stability and resistance to chemical degradation. Furthermore, the pyridine nitrogen atom offers a site for potential coordination with metal ions, opening possibilities for creating materials for catalysis or sensing applications.

Integration into Supramolecular Assemblies

Supramolecular chemistry involves the design and synthesis of complex chemical systems formed from the association of molecular components. Macrocycles, large ring-like molecules, are fundamental building blocks in this field, acting as hosts in host-guest chemistry or as components of more complex interlocked structures like catenanes and rotaxanes. nih.gov

The synthesis of macrocycles is a significant challenge in organic chemistry, often requiring reactions that can efficiently form large rings. nih.govmdpi.com The high reactivity of the sulfonyl chloride group in this compound makes it a suitable functional group for macrocyclization reactions. By reacting it with a linear precursor containing two nucleophilic groups (e.g., diamines or diols) under high dilution conditions, a macrocyclic structure can be formed. nih.govmdpi.com

The resulting macrocycle would contain a 4,5-dichloropyridine-3-sulfonamide (B6253371) or sulfonate ester moiety. This integrated unit would not only be a structural component but could also impart specific functions to the assembly. The pyridine unit can influence the shape and rigidity of the macrocycle and provide a site for hydrogen bonding or metal coordination, which is crucial for molecular recognition and self-assembly processes. nih.govmdpi.com

Applications in Agricultural Chemical Development

Synthesis of Herbicidal Compounds

There is no publicly available scientific literature or patent information that details the use of 4,5-Dichloropyridine-3-sulfonyl chloride as an intermediate in the synthesis of herbicidal compounds.

Production of Pesticidal Agents

No documented research or patents indicate that this compound is utilized in the production of pesticidal agents.

Computational Chemistry and Theoretical Studies of Dichloropyridine Sulfonyl Chlorides

Quantum Mechanical Investigations

No published data is available.

No published data is available.

No published data is available.

Reaction Mechanism Elucidation via Computational Methods

No published data is available.

Structure-Reactivity Relationship Studies

No published data is available.

Advanced Simulation Techniques for Molecular Interactions

The study of 4,5-Dichloropyridine-3-sulfonyl chloride and its analogues at the molecular level is greatly enhanced by advanced computational simulation techniques. These methods provide insights into molecular structure, reactivity, and intermolecular interactions that are often difficult to probe experimentally. The two primary techniques employed for these purposes are Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

Density Functional Theory (DFT) for Electronic Structure Analysis

DFT is a quantum mechanical method used to investigate the electronic structure of molecules. scholarsresearchlibrary.comnih.gov It is particularly useful for calculating properties that govern the reactivity and interaction potential of a molecule. For dichloropyridine sulfonyl chlorides, DFT calculations can elucidate several key parameters.

One of the most important aspects is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. scholarsresearchlibrary.com For instance, a DFT study on the related compound 2,3-Dichloropyridine calculated a frontier orbital energy gap of 5.75 eV, indicating significant chemical reactivity. scholarsresearchlibrary.comresearchgate.net

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions. researchgate.net For this compound, the MEP map would be expected to show a highly positive potential around the sulfur atom of the sulfonyl chloride group, making it a prime target for nucleophilic attack. Conversely, negative potentials would be concentrated around the oxygen and nitrogen atoms. researchgate.net

The following table presents theoretical data for dichloropyridine derivatives, illustrating the typical outputs of DFT calculations.

| Parameter | Value | Significance |

| HOMO Energy | -7.47 eV | Indicates electron-donating capability |

| LUMO Energy | -1.72 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.75 eV | Correlates with chemical reactivity and stability |

| Dipole Moment | 4.36 Debye | Measures the overall polarity of the molecule |

Note: Data is based on calculations for 2,3-Dichloropyridine and serves as a representative example for dichloropyridine isomers. researchgate.net

Molecular Dynamics (MD) for Simulating Molecular Behavior

While DFT provides a static picture of a molecule's electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions over time. mdpi.com MD simulations model the movement of atoms and molecules based on a force field, which describes the potential energy of the system. ucl.ac.uk

For this compound, MD simulations can be used to understand its interactions with other molecules, such as solvents or biological macromolecules. mdpi.com For example, simulations could model the interaction of the sulfonyl chloride group with water molecules, providing insights into its hydrolysis. They can also be used to study how the molecule binds to a protein's active site, a common application in drug design. nih.gov

Key insights from MD simulations include:

Interaction Energies: Quantifying the strength of non-covalent interactions, such as hydrogen bonds or halogen bonds, between the dichloropyridine sulfonyl chloride and other molecules. nih.gov

Conformational Analysis: Exploring the different shapes (conformations) the molecule can adopt and their relative stabilities.

Solvation Effects: Understanding how the presence of a solvent influences the molecule's structure and reactivity. mdpi.com

The combination of DFT and MD simulations provides a powerful, multi-scale approach to understanding the chemical and physical properties of dichloropyridine sulfonyl chlorides. DFT reveals the intrinsic electronic characteristics that drive interactions, while MD simulates how those interactions play out in a dynamic, realistic environment.

| Simulation Technique | Information Gained | Application Example |

| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, Molecular Electrostatic Potential (MEP), Dipole Moment. | Predicting the most likely sites for nucleophilic or electrophilic attack on the this compound molecule. |

| Molecular Dynamics (MD) | Atomistic motion over time, interaction energies, conformational changes, solvation properties. | Simulating the interaction of this compound with the active site of an enzyme to assess potential binding affinity. |

Future Directions and Emerging Research Avenues

Sustainable Synthesis Approaches for Pyridyl Sulfonyl Chlorides

The industrial synthesis of pyridyl sulfonyl chlorides, including 4,5-Dichloropyridine-3-sulfonyl chloride, has traditionally relied on methods that are often energy-intensive and generate substantial waste. google.com The future of chemical manufacturing is increasingly geared towards green and sustainable practices, aiming to mitigate environmental impact and enhance process safety. nih.govresearchgate.netbiosynce.com

Key emerging strategies include:

Aqueous-Phase Synthesis: Recent developments have demonstrated the feasibility of preparing aryl sulfonyl chlorides in aqueous media. acs.org This approach is inherently safer and can be scaled up, offering significant environmental benefits by reducing the reliance on volatile organic solvents. For instance, an aqueous process for synthesizing 2-chloropyridine-3-sulfonyl chloride has been successfully developed, where the product precipitates directly from the reaction mixture in high yield and purity. acs.org

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature and mixing, which is crucial for managing highly exothermic reactions like chlorosulfonation. rsc.orgmdpi.com Flow chemistry not only improves the safety profile by minimizing the volume of hazardous reagents at any given time but also enhances spacetime yield, making the process more efficient and scalable. rsc.orgmdpi.comresearchgate.net Automated continuous systems are being designed for the multi-hundred-gram production of aryl sulfonyl chlorides, showcasing the potential for commercial-scale green manufacturing. mdpi.com

Alternative Reagents: Research is focused on replacing harsh and toxic reagents. Methods using bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts represent a cleaner, more economical, and worker-friendly alternative. organic-chemistry.org Similarly, protocols using N-chloroamides or N-chlorosuccinimide are being explored to avoid hazardous reagents like chlorine gas. nih.gov A patented green synthesis for 3-pyridinesulfonyl chloride exemplifies this shift, highlighting milder reaction conditions and reduced production costs. patsnap.com

Novel Catalytic Transformations and Methodologies

The reactivity of the sulfonyl chloride group and the pyridine (B92270) ring in this compound makes it a versatile substrate for novel catalytic transformations. These modern synthetic methods offer pathways to complex molecules that are otherwise difficult to access.

Palladium-Catalyzed Cross-Coupling: The sulfonyl chloride moiety can act as a leaving group in palladium-catalyzed reactions, such as Stille and Suzuki-Miyaura cross-couplings. researchgate.netnih.govacs.org This desulfinative coupling enables the formation of new carbon-carbon bonds, effectively using the sulfonyl chloride as an alternative to aryl halides for constructing complex molecular scaffolds. researchgate.netnih.gov

C-H Functionalization: Arylsulfonyl chlorides are being employed as versatile reagents in palladium-catalyzed C-H bond functionalization. acs.org This strategy allows for the direct formation of C-S, C-Cl, and C-C bonds, providing a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. acs.orgnih.gov Copper-catalyzed C-H chlorination using sulfonyl chlorides as the chlorine source has also been reported. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful technique for activating sulfonyl chlorides under mild conditions. researchgate.netnih.gov This method facilitates the generation of sulfonyl radicals, which can participate in a variety of transformations, including hydrosulfonylation of alkenes and multi-component reactions. researchgate.netacs.orgacs.org The ability to use light as a traceless reagent aligns with the principles of green chemistry and opens up new reaction pathways for creating highly functionalized molecules. nih.gov

Advanced Functional Material Design and Integration

The unique electronic and structural properties of the dichlorinated pyridine core make this compound a promising candidate for the development of advanced functional materials.

Polymer Science: While direct applications are still emerging, related dichlorinated aromatic disulfonyl dichlorides have been used to create specialized polymers. These polymers can exhibit desirable properties such as high refractive indices and enhanced transparency, making them suitable for optical and electronic applications. The reactivity of the sulfonyl chloride group allows for its incorporation into polymer backbones or as a functional pendant group.

Metal-Organic Frameworks (MOFs): Pyridine-based ligands are extensively used in the construction of MOFs, which are crystalline materials with applications in gas storage, separation, and catalysis. Although the direct use of this compound in MOF synthesis is not yet widespread, its derivatives can serve as functional linkers. The pyridine nitrogen provides a coordination site for metal ions, while the chloro- and sulfonyl-derived groups can be used to tune the pore environment and properties of the resulting framework.

Targeted Therapeutic Development and Rational Drug Design

The pyridine sulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, and this compound serves as a key precursor for this important class of compounds.

Core Scaffold for Bioactive Molecules: The reaction of this compound with various amines provides straightforward access to a diverse library of pyridine sulfonamides. This scaffold is present in drugs with a wide range of biological activities, including antimicrobial, anti-tumor, and diuretic effects. mdpi.com For example, novel pyridine-sulfonamide hybrids have been developed as potent inhibitors of VEGFR-2, a key target in cancer therapy, and have been shown to induce apoptosis in cancer cells. nih.gov

Intermediate for Drug Synthesis: Pyridine-3-sulfonyl chloride and its derivatives are crucial intermediates in the synthesis of important pharmaceuticals, such as the anti-ulcer drug Vonoprazan Fumarate. nbinno.com The chlorinated backbone of this compound offers additional modification points, allowing medicinal chemists to fine-tune the steric and electronic properties of drug candidates to optimize their efficacy and pharmacokinetic profiles. nih.gov

Antimalarial and Carbonic Anhydrase Inhibitors: Research has shown that pyridine sulfonamides derived from precursors like 2-chloropyridine-3-sulfonyl chloride are promising candidates for new antimalarial agents. mdpi.com Furthermore, pyrazolo[4,3-c]pyridine sulfonamides have been investigated as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological processes. nih.gov These studies underscore the potential of using chlorinated pyridyl sulfonyl chlorides to generate novel therapeutic agents against infectious diseases and other conditions.

The following table summarizes the key research findings discussed:

| Research Area | Key Findings & Future Directions | Relevant Compounds |

| Sustainable Synthesis | Development of aqueous-phase reactions and continuous flow processes to improve safety and reduce environmental impact. acs.orgmdpi.com | 2-chloropyridine-3-sulfonyl chloride, 3-pyridinesulfonyl chloride |

| Catalytic Methods | Use in Pd-catalyzed cross-coupling (Stille, Suzuki-Miyaura) and C-H functionalization to form C-C and C-S bonds. researchgate.netnih.govacs.org | Arylsulfonyl chlorides |

| Activation via visible-light photoredox catalysis to generate sulfonyl radicals for novel transformations. researchgate.netacs.org | Sulfonyl chlorides | |

| Advanced Materials | Potential as a precursor for functional polymers and as a building block for designing Metal-Organic Frameworks (MOFs). | Dichlorinated aromatic disulfonyl dichlorides, Pyridine-based ligands |

| Therapeutic Development | Serves as a key intermediate for pyridine sulfonamides, a known pharmacophore in drug discovery. mdpi.comnih.gov | Pyridine-sulfonamide hybrids |

| Precursor for potential antimalarial agents and carbonic anhydrase inhibitors. mdpi.comnih.gov | nih.govresearchgate.netbiosynce.comtriazolo[4,3-a]pyridine sulfonamides, Pyrazolo[4,3-c]pyridine sulfonamides |

Q & A

Q. What are the optimal reaction conditions for synthesizing 4,5-Dichloropyridine-3-sulfonyl chloride to minimize byproduct formation?

Methodological Answer:

- Optimize temperature (e.g., 0–5°C for sulfonation), solvent choice (anhydrous dichloromethane or THF), and stoichiometric ratios of chlorinating agents (e.g., POCl₃ or SOCl₂).

- Monitor reaction progress via TLC or HPLC, and characterize purity using / NMR and mass spectrometry. Compare results with established protocols through systematic literature reviews .

- Adjust quenching methods (e.g., ice-water baths) to isolate the product while minimizing hydrolysis byproducts.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze / isotopic splitting in NMR to confirm chlorination sites. Use NMR to verify sulfonyl chloride functionality (~125–135 ppm for sulfonyl carbons).

- IR Spectroscopy : Identify S=O stretching vibrations (1350–1200 cm⁻¹) and C-Cl bonds (750–550 cm⁻¹).

- X-ray Diffraction : Resolve crystal structure ambiguities caused by hygroscopicity by conducting experiments under inert atmospheres .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Use PPE (nitrile gloves, goggles, lab coats) and work in fume hoods to avoid inhalation or skin contact.

- Store waste separately in labeled, acid-resistant containers and collaborate with certified waste management services for disposal .

- Refer to safety data sheets (SDS) for analogous sulfonyl chlorides (e.g., Pyridine-3-Sulfonyl Chloride) to design emergency response plans for spills or exposure .

Advanced Research Questions

Q. How can competing chlorination pathways be controlled during synthesis?

Methodological Answer:

- Conduct kinetic studies using in-situ FTIR or Raman spectroscopy to track intermediate formation.

- Employ computational chemistry (DFT calculations) to model reaction pathways and identify thermodynamic vs. kinetic control points.

- Use isotopic labeling (e.g., ) to trace regioselectivity in dichlorination steps .

Q. How should researchers address discrepancies in reported stability data under varying storage conditions?

Methodological Answer:

- Perform accelerated stability studies under controlled humidity (0–80% RH) and temperature (–20°C to 25°C). Monitor degradation via HPLC-MS.

- Cross-validate findings by replicating conflicting studies while documenting experimental variables (e.g., solvent traces, light exposure).

- Apply meta-analysis frameworks to reconcile data, prioritizing studies with rigorous controls and reproducibility metrics .

Q. What strategies enable the use of this compound as a sulfonating agent in complex heterocycles?

Methodological Answer:

- Design stepwise reactions: Protect reactive sites (e.g., amines with Boc groups) before sulfonation.

- Use catalytic bases (e.g., DMAP) to enhance electrophilicity of the sulfonyl chloride group.

- Monitor side reactions (e.g., ring-opening) via LC-MS and adjust solvent polarity (e.g., DMF → acetonitrile) to stabilize intermediates .

Data Contradiction Analysis

Q. How to resolve conflicting literature reports on the compound’s reactivity with nucleophiles?

Methodological Answer:

- Systematically evaluate solvent effects (polar aprotic vs. protic) and nucleophile strength (e.g., primary vs. tertiary amines).

- Replicate disputed experiments with standardized reagents and publish raw datasets (e.g., NMR spectra, kinetic plots) for peer validation.

- Apply multivariate analysis to isolate variables (e.g., temperature, moisture) contributing to contradictory outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.